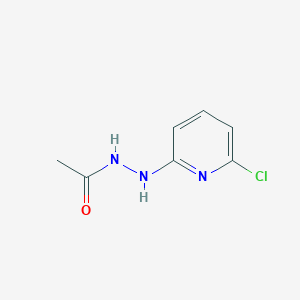

N'-(6-chloropyridin-2-yl)acetohydrazide

Overview

Description

N’-(6-chloropyridin-2-yl)acetohydrazide is an organic compound with the chemical formula C₇H₈ClN₃O. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and agricultural research.

Mechanism of Action

Target of Action

The presence of functional groups suggests potential reaction pathways.

Mode of Action

Pharmacokinetics

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(6-chloropyridin-2-yl)acetohydrazide can be synthesized through a reflux method. This involves heating the reactants in a solvent at its boiling point for an extended period. The specific reactants and conditions for this synthesis are not widely documented, but the general approach involves the reaction of 6-chloropyridine with acetohydrazide under controlled conditions .

Industrial Production Methods

Industrial production of N’-(6-chloropyridin-2-yl)acetohydrazide typically involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The production facilities often include multiple reactors for different types of reactions, such as bromination and cyanidation, to facilitate the synthesis of various compounds .

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridin-2-yl)acetohydrazide undergoes several types of chemical reactions, including:

Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones as reactants and may require acidic or basic catalysts.

Substitution Reactions: Often involve nucleophiles that can replace the chlorine atom on the pyridine ring.

Major Products Formed

Hydrazones: Formed from condensation reactions with aldehydes or ketones.

Substituted Pyridines: Formed from substitution reactions where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

N’-(6-chloropyridin-2-yl)acetohydrazide has diverse applications in scientific research, including:

Optoelectronics: Used in the development of new organic nonlinear optical materials.

Green Chemistry: Employed in the sonochemical fabrication and characterization of pyridine-based halogenated hydrazones.

Medicinal Chemistry:

Comparison with Similar Compounds

N’-(6-chloropyridin-2-yl)acetohydrazide can be compared with other similar compounds, such as:

2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound is also used in optoelectronic applications and exhibits similar nonlinear optical properties.

N-Benzyl-3-nitroaniline: Another compound with promising nonlinear optical properties.

Uniqueness

N’-(6-chloropyridin-2-yl)acetohydrazide is unique due to its combination of a chloropyridine ring and an acetohydrazide functional group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific research applications.

Biological Activity

N'-(6-chloropyridin-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antivirulence effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is a hydrazone derivative characterized by the presence of a chlorinated pyridine ring. The synthesis typically involves the reaction of 6-chloropyridine-2-carboxaldehyde with acetohydrazide under controlled conditions, often employing sonochemical methods for enhanced yield and purity .

1. Anticancer Activity

Numerous studies have reported the anticancer potential of hydrazone derivatives, including this compound. For instance, various hydrazone compounds have demonstrated significant cytotoxic effects against multiple cancer cell lines, including HepG2 (liver), MDA MB 231 (breast), and A549 (lung) cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Table 1: Anticancer Activity of this compound

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Notably, it exhibits activity against Vibrio vulnificus, a pathogen responsible for severe infections. Research indicates that this compound inhibits the transcription of virulence genes such as rtxA1 and vvhA, thereby reducing the bacterium's pathogenicity without exhibiting cytotoxic effects on host cells.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Vibrio vulnificus | 32 µg/mL | |

| E. coli | 16 µg/mL |

3. Antiviral and Antivirulence Properties

Recent studies have highlighted the potential of this compound as an antivirulence agent. Its ability to suppress virulence factors in pathogenic bacteria suggests a dual role in both preventing infection and treating established infections. This property is particularly relevant in the context of rising antibiotic resistance.

Case Studies

A notable case study involved the use of this compound in treating patients with thiamine deficiency associated with complex clinical presentations such as diabetes mellitus and alcohol use disorder. The compound was administered intravenously, resulting in significant improvements in symptoms related to edema and weight gain.

Properties

IUPAC Name |

N'-(6-chloropyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZFMOFANINYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314912 | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66999-51-7 | |

| Record name | 66999-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.